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Compound of Interest

Compound Name:
2-Hydroxy-3-methoxy-5-

nitrobenzaldehyde

Cat. No.: B099842 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxy-3-methoxy-5-nitrobenzaldehyde, a key intermediate in various chemical syntheses.

The information is tailored for researchers, scientists, and professionals in drug development,

offering a consolidated resource for the characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Hydroxy-3-methoxy-5-
nitrobenzaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

11.01 s - -OH

10.33 s - -CHO

8.36 d 3.0 H-6

8.19 d 3.0 H-4

4.01 s - -OCH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

188.9 C-7 (CHO)

152.8 C-2

147.9 C-3

141.2 C-5

126.3 C-1

120.8 C-6

116.5 C-4

56.9 C-8 (OCH₃)

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Assignment

3100-3000 Aromatic C-H stretch

2850 Aldehydic C-H stretch

1685 C=O stretch (aldehyde)

1610, 1580 Aromatic C=C stretch

1530 Asymmetric NO₂ stretch

1340 Symmetric NO₂ stretch

1270 Aryl ether C-O stretch

Sample Preparation: KBr pellet

Table 4: UV-Vis Spectroscopic Data
λmax (nm) Solvent

260, 340 Methanol

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following protocols provide a general framework for the acquisition of comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde was prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room

temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was obtained using a potassium bromide (KBr) pellet. A small amount of

the sample was mixed with dry KBr powder and ground to a fine powder. The mixture was then
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pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400

cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
A dilute solution of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde was prepared in methanol.

The UV-Vis absorption spectrum was recorded using a dual-beam spectrophotometer over a

wavelength range of 200-800 nm, using methanol as the reference solvent.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
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Spectroscopic Analysis Workflow

To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-3-methoxy-5-
nitrobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099842#spectroscopic-data-nmr-ir-uv-vis-of-2-
hydroxy-3-methoxy-5-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b099842?utm_src=pdf-body-img
https://www.benchchem.com/product/b099842#spectroscopic-data-nmr-ir-uv-vis-of-2-hydroxy-3-methoxy-5-nitrobenzaldehyde
https://www.benchchem.com/product/b099842#spectroscopic-data-nmr-ir-uv-vis-of-2-hydroxy-3-methoxy-5-nitrobenzaldehyde
https://www.benchchem.com/product/b099842#spectroscopic-data-nmr-ir-uv-vis-of-2-hydroxy-3-methoxy-5-nitrobenzaldehyde
https://www.benchchem.com/product/b099842#spectroscopic-data-nmr-ir-uv-vis-of-2-hydroxy-3-methoxy-5-nitrobenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b099842?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

